molecular formula C20H19N5O2 B2938940 N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-13-0

N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2938940
CAS RN: 946360-13-0
M. Wt: 361.405
InChI Key: XEMQHHJXEKMXTA-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches

    The compound is synthesized through a sequence of chemical reactions, involving specific reagents and conditions. For example, Molina et al. (1989) described a synthesis process for imidazo[1,2-b][1,2,4]triazole derivatives, highlighting the complexity of such chemical syntheses (Molina, Lorenzo, & Aller, 1989).

  • Chemical Characteristics and Derivatives

    Different derivatives of the compound are explored for various applications. For instance, Raboisson et al. (2003) investigated pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors, showing the versatility of this class of compounds (Raboisson et al., 2003).

Applications in Antimicrobial and Antiviral Research

  • Antimicrobial Activity

    Jadhav et al. (2017) synthesized triazole derivatives showing moderate to good activities against various bacterial and fungal strains, indicating the antimicrobial potential of such compounds (Jadhav, Raundal, Patil, & Bobade, 2017).

  • Antiviral Properties

    Golankiewicz et al. (1995) synthesized benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, which showed inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the antiviral capabilities of these compounds (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Potential in Anticancer Research

  • Antitumor Activities

    Remers et al. (2015) explored the synthesis of heterocycles related to carbendazim, demonstrating their activity against pancreatic tumor cells. This suggests the potential of similar compounds in cancer research (Remers, Iyengar, Dorr, Wisner, & Bates, 2015).

  • Synthesis for Antitumor Drugs

    Wang and Stevens (1996) discussed the synthesis of key derivatives of temozolomide, an antitumor drug, highlighting the relevance of such compounds in developing cancer treatments (Wang & Stevens, 1996).

Mechanism of Action

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-14-7-9-15(10-8-14)13-21-18(26)17-19(27)25-12-11-24(20(25)23-22-17)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMQHHJXEKMXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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